![molecular formula C22H28ClN3O2S B2413455 (E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide CAS No. 1110896-69-9](/img/structure/B2413455.png)

(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

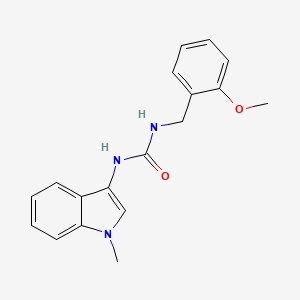

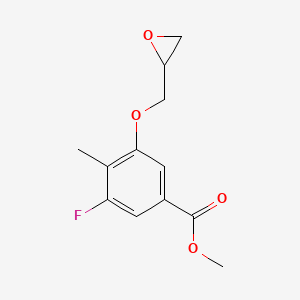

“(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide” is a chemical compound with the molecular formula C25H24ClN3O3S . It has an average mass of 481.994 Da and a monoisotopic mass of 481.122681 Da .

Molecular Structure Analysis

The compound contains several functional groups, including a chlorophenyl group, an ethylpiperazinyl group, and a phenylmethyl group . It also contains a double bond, giving it its (E) configuration .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ and a boiling point of 684.8±65.0 °C at 760 mmHg . It has a vapour pressure of 0.0±2.1 mmHg at 25°C and an enthalpy of vaporization of 100.4±3.0 kJ/mol . The compound has a flash point of 367.9±34.3 °C . It has a molar refractivity of 131.6±0.4 cm³ . The compound has 6 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . It has a polar surface area of 78 Ų and a molar volume of 351.1±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

A study investigated the antimycobacterial activity of 1,5-Diphenylpyrrole derivatives, including compounds structurally related to the one of interest, showing promising activity against Mycobacterium tuberculosis. The research emphasized the influence of lipophilic substituents on the phenyl rings, enhancing activity against TB and atypical mycobacteria, indicating potential for the development of new antimycobacterial agents (Biava et al., 2008).

Anticancer Agents

Research on novel thiadiazoles and thiazoles incorporating the pyrazole moiety demonstrated promising anticancer activities. Specifically, derivatives prepared from reactions involving structural analogs showed concentration-dependent inhibitory effects on the breast carcinoma cell line MCF-7, highlighting their potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).

Endothelin Receptor Antagonists

A series of ethenesulfonamide derivatives, related to the compound , have been explored as novel endothelin receptor antagonists. These compounds, including YM-598 monopotassium, have undergone clinical trials, indicating their relevance in cardiovascular research and potential therapeutic applications (Harada et al., 2001).

Antioxidant and Enzyme Inhibition Potential

Sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and evaluated for their antioxidant potential and enzyme inhibition capabilities against AChE and BChE enzymes. These compounds, including structural relatives of the compound , showed significant inhibition, suggesting their potential in designing neuroprotective agents (Kausar et al., 2019).

Anti-Tuberculostatic Activity

Derivatives of 1,1-bis-methylthio-2-nitro-ethene, related to the compound of interest, have been synthesized and evaluated for their tuberculostatic activity. Some compounds demonstrated significant activity, indicating potential applications in the development of new treatments for tuberculosis (Foks et al., 2005).

Eigenschaften

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O2S/c1-2-25-12-14-26(15-13-25)18-21-6-4-3-5-20(21)17-24-29(27,28)16-11-19-7-9-22(23)10-8-19/h3-11,16,24H,2,12-15,17-18H2,1H3/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSYTVMLPXQKDU-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-({2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)

![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)